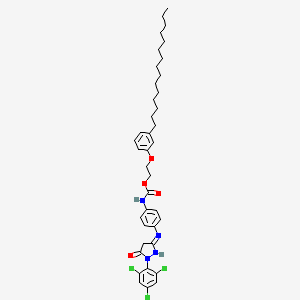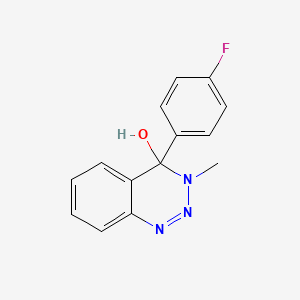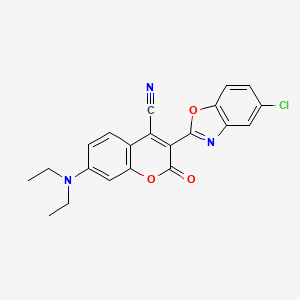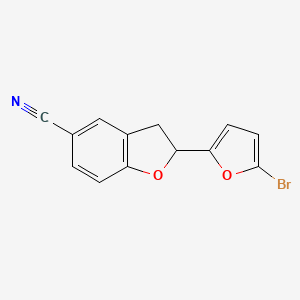
3-(Benzyloxy)-5-(3-chloropropyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-5-(3-chloropropyl)isoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a benzyloxy group at the 3-position and a 3-chloropropyl group at the 5-position of the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(3-chloropropyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced through alkylation reactions using 3-chloropropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-5-(3-chloropropyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-5-(3-chloropropyl)isoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its unique chemical structure.
作用機序
The mechanism of action of 3-(Benzyloxy)-5-(3-chloropropyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and 3-chloropropyl groups can influence the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-5-(3-bromopropyl)isoxazole: Similar structure but with a bromine atom instead of chlorine.
3-(Benzyloxy)-5-(3-iodopropyl)isoxazole: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
3-(Benzyloxy)-5-(3-chloropropyl)isoxazole is unique due to the presence of the 3-chloropropyl group, which can undergo specific chemical reactions that are not possible with the bromine or iodine analogs. This makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
823797-37-1 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC名 |
5-(3-chloropropyl)-3-phenylmethoxy-1,2-oxazole |
InChI |
InChI=1S/C13H14ClNO2/c14-8-4-7-12-9-13(15-17-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 |
InChIキー |
RCAPSCAJBGZIRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)




![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)

![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)

